7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-3-4-8-12-9-7(2)5-6-11-10(9)13-8/h5-6H,3-4H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGMKQVIGMSSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC=CC(=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567075 | |
| Record name | 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133239-98-2 | |
| Record name | 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine can be achieved through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This method is efficient and yields the desired product in moderate to good quantities.
Another synthetic route involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . This method provides a versatile access to imidazo[4,5-b]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a GABA A receptor agonist, which can influence neurotransmission.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . Additionally, as a proton pump inhibitor, it blocks the enzyme responsible for acid secretion in the stomach, providing relief from conditions like acid reflux .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Similarities and Substituent Effects
Imidazo[4,5-b]pyridine derivatives vary significantly in bioactivity based on substituent patterns. Key comparisons include:
Key Observations :
- Substituent Position: The 2-position (e.g., propyl in the target compound vs. phenyl in PhIP) influences hydrophobicity and binding affinity. For example, PhIP’s phenyl group enhances DNA adduct formation, correlating with carcinogenicity .
- Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., 5-Cl, 7-NO₂) improve reactivity for further chemical modifications .
Kinase Inhibition
- Imidazo[4,5-b]pyridines with hydrophobic substituents (e.g., 3-((4-(6-chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole) exhibit nanomolar potency against kinases by occupying ATP-binding pockets .
- Comparison with Pyrrolo[2,3-d]pyrimidines: Unlike imidazo[4,5-b]pyridines, pyrrolo[2,3-d]pyrimidines with 4-anilino moieties fail to bind hydrophobic regions of AURKA, reducing efficacy .
Antimicrobial and Antiviral Activity
- 2-Cyanomethylimidazo[4,5-b]pyridine derivatives show moderate antituberculotic activity, though less potent than rifampicin .
- Imidazo[4,5-b]pyridines with alicyclic amines (e.g., piperidine) inhibit HBV replication by targeting viral polymerases .
Mutagenicity and Carcinogenicity
- PhIP shares mutagenic signatures with benzo[a]pyrene (a polycyclic aromatic hydrocarbon) despite differing structures, highlighting the role of DNA adduct topology .
- Natural extracts (e.g., sweet potato leaf flavonoids) inhibit PhIP formation by 67–80% via radical scavenging, outperforming quercetin and rutin .
Clinical and Industrial Relevance
Despite promising bioactivity, imidazo[4,5-b]pyridines lag behind imidazo[1,2-a]pyridines in drug development due to:
Biological Activity
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure consisting of an imidazole ring fused with a pyridine moiety. Its molecular formula is , characterized by a methyl group at the 7-position and a propyl group at the 2-position of the imidazo ring. This specific substitution pattern influences its biological activity and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a candidate for further development in medicinal chemistry due to its effectiveness against various microbial strains.
Antifungal Activity
A study on imidazo[4,5-b]pyridine derivatives demonstrated that certain compounds exhibited strong antifungal activity against Puccinia polysora. Specifically, compound 7b showed an effective concentration (EC50) value of 4.00 mg/L, comparable to the established fungicide tebuconazole (2.00 mg/L) .
GABA A Receptor Agonism
The compound has been studied for its potential role as a GABA A receptor agonist. This mechanism enhances inhibitory neurotransmission, suggesting possible applications in treating anxiety and other neurological disorders .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- GABA A Receptor : Binding increases inhibitory neurotransmission.
- Proton Pump Inhibition : Potential as a proton pump inhibitor has been noted, which may aid in gastrointestinal disorders.
- Aromatase Inhibition : Its properties may extend to inhibiting aromatase, making it a candidate for hormone-related therapies .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Not specified | |
| Antifungal | Compound 7b | 4.00 mg/L | |
| GABA A Agonism | This compound | Not specified |
Case Study: Antifungal Efficacy
In a comparative study, various imidazo[4,5-b]pyridine derivatives were synthesized and tested for antifungal activity against Puccinia polysora. The promising results from compound 7b indicate its potential as an effective fungicide in agricultural applications. The study emphasized structure-activity relationships (SAR), highlighting how specific substitutions can enhance efficacy against fungal pathogens .
Q & A
Basic: What are the optimal synthetic routes for 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine, and how can common by-products be mitigated?
Methodological Answer:
The synthesis typically involves condensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase transfer catalysis (PTC) conditions. For example, using 5-substituted pyridine diamines with propionaldehyde in dimethylformamide (DMF) and p-toluenesulfonic acid as a catalyst can yield the target compound . Key steps include:
- Reagent selection : Use freshly distilled aldehydes to avoid oxidation by-products.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 80–100°C to balance regioselectivity and yield.
Common by-products (e.g., regioisomers or dimerized products) can be minimized via column chromatography or recrystallization. Validate purity using TLC with UV-active visualization .
Basic: How can structural integrity and regiochemistry of this compound be confirmed experimentally?
Methodological Answer:
Use a multi-spectral approach:
- 1H/13C NMR : Compare chemical shifts with literature data for imidazo[4,5-b]pyridine derivatives. For example, the methyl group at C7 appears as a singlet near δ 2.5 ppm, while the propyl chain shows characteristic triplet/multiplet patterns .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Address impurities (e.g., brominated analogs) by adjusting halogen-free reaction conditions .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?
Methodological Answer:
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 10–100 μM dose ranges. Include positive controls (e.g., cisplatin) and measure IC50 values .
- Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Validate with broth microdilution methods .
- Kinase inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .
Advanced: How can regioselectivity challenges in C2-arylation of imidazo[4,5-b]pyridines be addressed?
Methodological Answer:
Regioselective C2-functionalization requires:
- Catalyst systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) and additives like pivalic acid (PivOH) to enhance C–H activation at the 2-position .
- Directing groups : Introduce temporary groups (e.g., -OMe) at C6 to steer reactivity.
- Iterative functionalization : Perform sequential cross-coupling (e.g., Suzuki-Miyaura at C7) followed by C2-arylation for disubstituted derivatives .
Monitor reaction progress via LC-MS to detect intermediates and optimize conditions.
Advanced: What analytical methodologies are recommended for detecting and quantifying metabolites (e.g., hydroxylated derivatives)?
Methodological Answer:
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions specific to metabolites (e.g., m/z 225 → 181 for hydroxylated derivatives) .
- Sample preparation : Hydrolyze plasma/serum with β-glucuronidase/sulfatase to liberate conjugated metabolites.
- Validation : Include isotopically labeled internal standards (e.g., d3-PhIP) to correct for matrix effects .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control experiments : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
- Computational modeling : Perform DFT studies to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .
- Meta-analysis : Compare data across structural analogs (e.g., 2-chloro vs. 7-methyl derivatives) to identify substituent effects .
Advanced: What experimental designs are critical for assessing genotoxicity and metabolic activation?
Methodological Answer:
- In vitro models : Use Ames tests (with S9 liver homogenate) to detect mutagenicity.
- DNA adduct detection : Apply 32P-postlabeling or LC-MS/MS to identify N-(deoxyguanosin-8-yl) adducts in exposed cells .
- Metabolite profiling : Incubate with CYP450 isoforms (e.g., CYP1A2) and monitor N-hydroxylation via UV-Vis or fluorescence .
Advanced: How can computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). Validate with MD simulations to assess stability .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study charge distribution and reactive sites .
- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
